molecular formula C18H20ClNO2 B4722126 N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No. B4722126
M. Wt: 317.8 g/mol
InChI Key: YKARPZSVNFEXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including sports medicine, cancer research, and cardiovascular disease.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide acts as a PPAR-delta agonist, which leads to the activation of several genes involved in oxidative metabolism. This results in an increase in the number of mitochondria and the expression of genes involved in fatty acid oxidation. Additionally, N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to increase the expression of genes involved in glucose uptake and utilization, which may contribute to its anti-diabetic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and anti-tumor activity. It has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide, including further investigation of its effects on endurance and performance in athletes, its potential as a treatment for cardiovascular disease and type 2 diabetes, and its anti-tumor activity in various types of cancer. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications. In sports medicine, it has been shown to enhance endurance and improve performance by increasing the expression of genes involved in oxidative metabolism. In cancer research, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13-5-3-6-16(11-13)22-10-4-7-18(21)20-17-9-8-15(19)12-14(17)2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKARPZSVNFEXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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